molecular formula C7H4F3NO3 B028355 5-(Trifluoromethoxy)pyridine-2-carboxylic acid CAS No. 102771-66-4

5-(Trifluoromethoxy)pyridine-2-carboxylic acid

Cat. No.: B028355
CAS No.: 102771-66-4
M. Wt: 207.11 g/mol
InChI Key: GBEFAEXUUBIUIK-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a pyridine ring, which is further substituted with a carboxylic acid group at the 2-position. It is a solid at room temperature and is used primarily as an intermediate in various chemical syntheses .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 . The hazard statements include H301 - H317 . Precautionary statements include P280 - P301 + P310 . It’s recommended to store this compound away from oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromo-2-pyridinecarboxylic acid with trifluoromethoxide anion under suitable conditions . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethoxy group can be displaced by nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMSO or tetrahydrofuran (THF).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products:

Scientific Research Applications

5-(Trifluoromethoxy)pyridine-2-carboxylic acid is widely used in scientific research due to its unique chemical properties:

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 5-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Comparison: 5-(Trifluoromethoxy)pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to the trifluoromethyl group. This difference can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile . The trifluoromethoxy group is generally more electron-withdrawing and bulkier than the trifluoromethyl group, which can affect the compound’s interaction with biological targets and its metabolic stability .

Properties

IUPAC Name

5-(trifluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEFAEXUUBIUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600678
Record name 5-(Trifluoromethoxy)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102771-66-4
Record name 5-(Trifluoromethoxy)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethoxy)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3 g 5-trifluoromethoxy-2-pyridinemethanol is vigorously stirred in 120 mL water at 5° C. To this mixture is added in several portions 3.0 g potassium permanganate during which time the temperature rises to 25° C. After a further 30 minutes at 25° C., the mixture is filtered, the solid washed several times with water, the filtrate and washings combined and the pH adjusted to 5. The solution is concentrated to a small volume and extracted with ethyl acetate several times. The extract is washed, dried and concentrated to give 5-trifluoromethoxy-2-pyridinecarboxylic acid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

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